molecular formula C11H13F2NO4S2 B2772279 N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide CAS No. 1234843-28-7

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide

Cat. No.: B2772279
CAS No.: 1234843-28-7
M. Wt: 325.34
InChI Key: MJCHQBVPLSLHHQ-UHFFFAOYSA-N
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Description

“N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide” is a chemical compound that has been studied for its potential applications in various fields . It is part of a series of compounds that have been identified as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .


Synthesis Analysis

The synthesis of this compound involves the coupling of a new ether-based scaffold with a novel sulfone-based head group . This was achieved through a high-throughput screening (HTS) campaign . The resulting compound displayed nanomolar potency as a GIRK1/2 activator and showed improved metabolic stability over the prototypical urea-based compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 333.42. It includes a 1,1-dioxidotetrahydrothiophen-3-yl group and a 2,4-difluorobenzenesulfonamide group.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Innovative synthetic routes have been explored for sulfonamide molecules, including the development of novel synthetic sulfonamide anticancer agents that demonstrate promising in vitro and in vivo anti-cancer activity and pharmacological properties (Wang et al., 2012). Such studies provide a foundation for synthesizing and characterizing similar compounds, including N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2,4-difluorobenzenesulfonamide.

  • Characterization Methods : Techniques such as single-crystal X-ray and solid-state NMR characterization have been employed to elucidate the structure of sulfonamide compounds, highlighting the importance of rigorous characterization in understanding the properties and potential applications of these compounds (Pawlak et al., 2021).

Pharmacological Applications

  • Anticancer Activity : Sulfonamide derivatives have been investigated for their anticancer properties, with studies revealing that certain sulfonamide molecules exhibit significant in vitro and in vivo anticancer activities. This suggests potential therapeutic applications for this compound in cancer treatment, given its structural similarity to these compounds (Kaya et al., 2016).

Molecular Interaction Studies

  • Electrochemical Studies : Research on the redox behavior of sulfonamides provides insights into their electron transfer characteristics, which can be crucial for understanding the interactions of this compound with biological targets (Asirvatham et al., 1974).

Properties

IUPAC Name

N-[(1,1-dioxothiolan-3-yl)methyl]-2,4-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4S2/c12-9-1-2-11(10(13)5-9)20(17,18)14-6-8-3-4-19(15,16)7-8/h1-2,5,8,14H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCHQBVPLSLHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1CNS(=O)(=O)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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